molecular formula C11H21ClN2O2 B13467352 Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride

Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride

Cat. No.: B13467352
M. Wt: 248.75 g/mol
InChI Key: ALWFBGNYSSSYQT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a tert-butyl group, a methylamino group, and a carboxylate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butylamine with a suitable bicyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis techniques to ensure high yield and purity. The use of advanced reactors and continuous flow systems can optimize reaction conditions and minimize by-products. The final product is usually purified through crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other compounds may not be as effective .

Properties

Molecular Formula

C11H21ClN2O2

Molecular Weight

248.75 g/mol

IUPAC Name

tert-butyl 4-(methylamino)-2-azabicyclo[2.1.1]hexane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-7-11(12-4)5-8(13)6-11;/h8,12H,5-7H2,1-4H3;1H

InChI Key

ALWFBGNYSSSYQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C2)NC.Cl

Origin of Product

United States

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